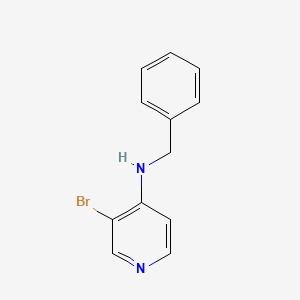
N-benzyl-3-bromopyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-(3-bromo-4pyridyl)-amine is an organic compound that features a benzyl group attached to a 3-bromo-4-pyridylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(3-bromo-4pyridyl)-amine typically involves the bromination of 4-pyridylamine followed by a nucleophilic substitution reaction with benzyl chloride. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction. The bromination step can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide .
Industrial Production Methods
On an industrial scale, the production of Benzyl-(3-bromo-4pyridyl)-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-(3-bromo-4pyridyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridyl ketones or carboxylic acids.
Reduction: Formation of Benzyl-(4-pyridyl)-amine.
Substitution: Formation of various substituted pyridylamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
N-benzyl-3-bromopyridin-4-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for developing inhibitors targeting specific biological pathways.
Inhibition of PI3K/Akt/mTOR Pathway
Recent studies have highlighted the significance of compounds that inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancers. This compound derivatives have been synthesized and evaluated for their inhibitory effects on this pathway. For example, certain derivatives demonstrated potent inhibition of Akt phosphorylation and tumor growth in xenograft models, indicating their potential as anticancer agents .
Anti-inflammatory Properties
Research has indicated that benzamide derivatives exhibit anti-inflammatory properties. This compound has been investigated for its ability to inhibit pro-inflammatory cytokines such as IL-6 and prostaglandin E2 in human gingival fibroblasts. Such findings suggest its potential role in treating inflammatory conditions .
Organic Synthesis Applications
In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules. Its bromine substituent allows for further functionalization, making it suitable for various synthetic pathways.
Synthesis of Other Pyridine Derivatives
The compound can be employed in the synthesis of other pyridine derivatives through nucleophilic substitution reactions. This versatility is advantageous in developing new materials or biologically active compounds .
Development of New Chemotypes
The compound's structural characteristics enable researchers to explore new chemotypes with enhanced biological activity. For instance, modifications to the benzyl and pyridine moieties can lead to compounds with improved pharmacokinetic properties and selectivity for specific targets .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mecanismo De Acción
The mechanism of action of Benzyl-(3-bromo-4pyridyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the benzyl group can increase the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl-(3-chloro-4pyridyl)-amine : Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Benzyl-(4-pyridyl)-amine: Lacks the bromine atom, resulting in different reactivity and binding properties.
3-Bromo-4-pyridylamine: Lacks the benzyl group, affecting its lipophilicity and overall biological activity.
Uniqueness
Benzyl-(3-bromo-4pyridyl)-amine is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
100953-53-5 |
|---|---|
Fórmula molecular |
C12H11BrN2 |
Peso molecular |
263.138 |
Nombre IUPAC |
N-benzyl-3-bromopyridin-4-amine |
InChI |
InChI=1S/C12H11BrN2/c13-11-9-14-7-6-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15) |
Clave InChI |
DIUAXBXBEOJRQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=C(C=NC=C2)Br |
Sinónimos |
3-BROMO-4-BENZYLAMINOPYRIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















